molecular formula C9H20ClN B2427527 (2R)-1-Cyclohexylpropan-2-amine;hydrochloride CAS No. 56401-85-5

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride

Cat. No.: B2427527
CAS No.: 56401-85-5
M. Wt: 177.72
InChI Key: PPXNTFHIFWDWGS-DDWIOCJRSA-N
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Description

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is a derivative of cyclohexylamine, which is a common building block in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

(2R)-1-cyclohexylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXNTFHIFWDWGS-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Cyclohexylpropan-2-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylamine.

    Alkylation: Cyclohexylamine undergoes alkylation with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions to form the intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (2R)-1-Cyclohexylpropan-2-amine.

    Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexanone or cyclohexylaldehyde.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-Cyclohexylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: The parent compound, which lacks the (2R) configuration and the additional propan-2-amine group.

    (2S)-1-Cyclohexylpropan-2-amine;hydrochloride: The enantiomer of the compound with the (2S) configuration.

    Cyclohexylmethylamine: A similar compound with a different alkyl group attached to the amine.

Uniqueness

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile.

Biological Activity

(2R)-1-Cyclohexylpropan-2-amine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound, characterized by a cyclohexyl group attached to a propan-2-amine backbone, exhibits significant interactions with various biological targets, making it a subject of extensive research.

  • Molecular Formula: C₉H₁₉N·HCl
  • Molecular Weight: Approximately 141.25 g/mol
  • Structure: The compound features a secondary amine structure, which allows for diverse reactivity patterns in organic synthesis.

The biological activity of (2R)-1-cyclohexylpropan-2-amine hydrochloride is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Its mechanism of action may involve:

  • Receptor Binding: The compound may act as a ligand for various neurotransmitter receptors, influencing pathways related to mood, cognition, and behavior.
  • Enzyme Interaction: Investigations have shown potential inhibitory effects on enzymes involved in neurotransmitter metabolism, which could enhance the availability of certain neurotransmitters in the synaptic cleft.

Pharmacological Studies

Research has indicated that (2R)-1-cyclohexylpropan-2-amine hydrochloride exhibits several pharmacological activities:

  • Antidepressant-like Effects: Studies in animal models suggest that the compound may exhibit antidepressant-like properties, possibly through modulation of serotonin and norepinephrine levels.
  • Cognitive Enhancement: Preliminary findings indicate potential cognitive-enhancing effects, which could be beneficial in treating cognitive disorders .

Case Studies

  • Animal Model Study:
    • A study conducted on rodents demonstrated that administration of (2R)-1-cyclohexylpropan-2-amine hydrochloride resulted in increased locomotor activity and improved performance in memory tasks compared to control groups. This suggests a role in enhancing cognitive function.
  • Enzyme Inhibition Assay:
    • In vitro assays showed that the compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, supporting its antidepressant effects .

Comparative Analysis

To better understand the unique properties of (2R)-1-cyclohexylpropan-2-amine hydrochloride, a comparison with related compounds is useful:

Compound NameStructure TypeUnique Features
Cyclohexylamine Primary AmineSimpler structure; used as a solvent and intermediate.
1-Methylcyclohexylamine Secondary AmineMethyl substitution alters biological activity.
1-(4-Methylcyclohexyl)propan-2-amine Tertiary AmineIncreased steric hindrance may affect reactivity.

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